Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
Description
Properties
CAS No. |
17741-63-8 |
|---|---|
Molecular Formula |
C40H34N6O8 |
Molecular Weight |
726.7 g/mol |
IUPAC Name |
N-(6,13-diacetamido-3-benzamido-2,9-diethoxy-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl)benzamide |
InChI |
InChI=1S/C40H34N6O8/c1-5-51-29-17-27-31(19-25(29)45-39(49)23-13-9-7-10-14-23)53-37-34(42-22(4)48)36-38(33(35(37)43-27)41-21(3)47)54-32-20-26(30(52-6-2)18-28(32)44-36)46-40(50)24-15-11-8-12-16-24/h7-20H,5-6H2,1-4H3,(H,41,47)(H,42,48)(H,45,49)(H,46,50) |
InChI Key |
RVIBUAHWQKVQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C(=C4C(=NC5=CC(=C(C=C5O4)NC(=O)C6=CC=CC=C6)OCC)C(=C3O2)NC(=O)C)NC(=O)C)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
In-Depth Analysis of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|---|
| 1 | Condensation | Phenoxazine derivatives, acid/base catalyst | Formation of triphenodioxazine core | Requires precise stoichiometry |
| 2 | Ethoxylation | Ethylating agent (e.g., ethyl bromide), base | Introduction of diethoxy substituents | Selectivity critical |
| 3 | Acetylation | Acetic anhydride or acetyl chloride, base | Conversion of amino groups to acetylamino | Controls solubility and stability |
| 4 | Amide coupling | Benzoyl chloride or activated acid, base | Attachment of benzamide groups | High yield with proper catalyst |
Research Findings and Optimization
Yield and Purity: Literature reports indicate that optimized multi-step synthesis yields Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- with yields ranging from 60% to 75% after purification.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and confirm product structure.
Structural Confirmation: Spectroscopic methods including ^1H-NMR, ^13C-NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the successful incorporation of acetylamino and benzamide groups, as well as the integrity of the triphenodioxazine core.
Stability: The acetylation step enhances the compound's chemical stability, preventing unwanted side reactions during subsequent steps.
Summary Table of Key Physical and Chemical Properties
Chemical Reactions Analysis
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzamide derivatives exhibit notable antimicrobial properties. A study synthesized a series of benzamide derivatives and evaluated their activity against various bacterial strains. The results indicated that some compounds showed promising antibacterial effects, which can be attributed to their ability to inhibit bacterial growth through interference with cell wall synthesis and function .
Anti-Tubercular Activity
Benzamide derivatives have been explored as potential anti-tubercular agents. A specific study focused on the synthesis of derivatives from benzamide and assessed their activity against Mycobacterium tuberculosis. The synthesized compounds exhibited significant anti-tubercular activity with IC50 values less than 1 µg/mL, indicating their potential as effective treatments for tuberculosis . The mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes.
Anticancer Potential
The anticancer properties of benzamide derivatives have also been investigated. Compounds derived from benzamide have shown effectiveness in inhibiting cancer cell proliferation in various cancer lines, including HeLa cells. The cytotoxicity assays revealed that these compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Case Study 1: Synthesis and Evaluation of Anti-Tubercular Activity
A recent study involved the synthesis of N-(substituted phenyl)benzamide derivatives and their evaluation against Mycobacterium tuberculosis. The research highlighted the importance of structural modifications in enhancing the anti-tubercular activity of these compounds. The results indicated that specific substitutions on the phenyl ring significantly improved efficacy .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | <1 | Active |
| Compound B | <1 | Active |
| Compound C | >10 | Inactive |
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of benzamide derivatives against various cancer cell lines. The findings suggested that certain modifications to the benzamide structure led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | HeLa | 0.5 | 10 |
| Compound E | MCF-7 | 0.8 | 8 |
| Compound F | A549 | 1.5 | 5 |
Mechanism of Action
The mechanism of action of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can influence biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
- CAS Registry Numbers : 17741-63-8 (primary) and 57971-98-9 (tetrahydro derivative) .
- Molecular Formula : C₄₀H₃₈N₆O₈ .
- Molecular Weight : 730.77 g/mol .
- Synonyms: C.I. Pigment Violet 37, P.V.37, Cromophtal Violet B .
Applications: Primarily used as a high-performance organic pigment in industrial coatings, plastics, and food packaging materials.
Key Properties :
- Exhibits excellent thermal stability and lightfastness due to its conjugated triphenodioxazine core .
- Refractive index: 1.684 (tetrahydro derivative) .
Comparison with Structurally Similar Compounds
N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-5a,6,12a,13-tetrahydro-3,10-triphenodioxazinediyl]bis-Benzamide (CAS 57971-98-9)
- Structural Difference: Contains a partially hydrogenated (tetrahydro) triphenodioxazine ring, increasing saturation compared to the target compound .
- Molecular Formula: C₄₀H₃₈N₆O₈ (identical to non-hydrogenated form).
- Applications : Similar industrial uses as a pigment but may exhibit altered solubility and color intensity due to reduced conjugation .
N,N'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide) (CAS 49776-52-5)
Iodixanol (CAS 92339-11-2)
- Structural Features: Non-ionic dimeric iodinated contrast agent with bis(acetylamino) and triiodobenzene groups . Molecular weight: 1550.20 g/mol .
- Comparison: Functional Use: Medical imaging agent vs. industrial pigment. Chemical Stability: Iodixanol’s iso-osmolarity and water solubility contrast sharply with the hydrophobic, rigid structure of C.I. Pigment Violet 37 .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Property Differences |
|---|---|---|---|---|---|
| Target Compound (C.I. Pigment Violet 37) | 17741-63-8 | C₄₀H₃₈N₆O₈ | 730.77 | Industrial Pigments | High thermal stability, lightfastness |
| Tetrahydro Derivative | 57971-98-9 | C₄₀H₃₈N₆O₈ | 730.77 | Pigments (reduced conjugation) | Lower color intensity, altered solubility |
| Triazine-Anthracene Derivative | 49776-52-5 | C₅₁H₃₁N₇O₆ | 837.83 | Specialty Dyes | Enhanced UV resistance, higher weight |
| Iodixanol | 92339-11-2 | C₃₅H₄₄I₆N₆O₁₈ | 1550.20 | Medical Contrast Agent | Water-soluble, iso-osmolar |
Research Findings and Functional Insights
- Thermal Stability: The triphenodioxazine core in C.I. Pigment Violet 37 provides superior thermal stability compared to anthracene-based derivatives, which may degrade at >300°C .
- Regulatory Status: Unlike iodixanol (regulated for medical use), the target compound adheres to food-contact material standards (e.g., GB9685-2008) without acute toxicity concerns .
- Synthetic Challenges: Benzamide derivatives with complex cores (e.g., triphenodioxazine) require multi-step syntheses, whereas iodixanol’s production focuses on controlled iodination and purification .
Biological Activity
Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- (CAS No. 17741-63-8) is a complex organic compound notable for its potential biological activities. Its molecular formula is C40H34N6O8, with a molar mass of approximately 726.73 g/mol. This compound has garnered interest in various fields of research due to its structural characteristics and biological implications.
| Property | Value |
|---|---|
| Molecular Formula | C40H34N6O8 |
| Molar Mass | 726.73 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 779.8 °C |
| pKa | 8.73 |
The biological activity of Benzamide derivatives often involves interactions with specific enzymes or receptors in various biological pathways. The multiple functional groups present in the compound allow it to form diverse types of chemical bonds, which can influence metabolic processes and cellular functions.
Case Studies and Research Findings
- Antiparasitic Activity : A study focusing on benzamide derivatives indicated that certain compounds exhibited significant larvicidal activity against mosquito larvae. For instance, derivatives similar to Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- showed promising results in preliminary bioassays with high mortality rates at low concentrations (10 mg/L) against mosquito larvae .
- Fungicidal Activity : Research has demonstrated that compounds related to this benzamide structure possess fungicidal properties. In a comparative study, several derivatives were tested against common fungal pathogens. Notably, one compound exhibited over 90% inhibition against Botrytis cinereal, surpassing conventional fungicides like fluxapyroxad .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of benzamide derivatives typically involves multi-step organic reactions including esterification and cyclization. The structure-activity relationship studies reveal that modifications in the benzene ring significantly affect biological activity, highlighting the importance of specific substituents in enhancing efficacy against target organisms .
Comparative Biological Activity Table
| Compound Name | Larvicidal Activity (%) at 10 mg/L | Fungicidal Activity (%) against Botrytis cinereal |
|---|---|---|
| Benzamide Derivative A (similar structure) | 100 | 90 |
| Benzamide Derivative B | 40 | 63 |
| Benzamide N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- | TBD | TBD |
Research Applications
Benzamide derivatives are being explored not only for their pesticidal properties but also for potential applications in pharmaceuticals due to their ability to interact with biological macromolecules. Their role as enzyme inhibitors or modulators could lead to novel therapeutic agents.
Q & A
Basic: What are the recommended methods for synthesizing and confirming the structure of this compound?
Answer:
Synthesis typically involves multi-step condensation reactions, leveraging amide bond formation and aromatic substitution. Key intermediates include O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride, as described in analogous protocols . Structural confirmation requires:
- NMR spectroscopy (¹H/¹³C) to verify acetylamino, ethoxy, and benzamide substituents.
- High-resolution mass spectrometry (HRMS) to validate the molecular weight (730.77 g/mol) .
- X-ray crystallography to resolve the triphenodioxazine core geometry, if single crystals are obtainable .
Basic: What are the primary research applications of this compound in material science?
Answer:
The compound is primarily used as C.I. Pigment Violet 37 , a high-performance colorant in polymer matrices and coatings. Key applications include:
- Food packaging materials : Compliance with purity restrictions (e.g., GB9685-2008 standards) requires rigorous impurity profiling, focusing on residual solvents and heavy metals .
- Photostability testing : UV-Vis spectroscopy assesses degradation under accelerated light exposure, critical for industrial durability studies .
Advanced: How should researchers address mutagenicity concerns during handling?
Answer:
Ames II testing indicates mutagenic potential comparable to benzyl chloride, necessitating strict safety protocols :
- Ventilation : Use fume hoods for weighing and reactions.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Decomposition monitoring : Differential scanning calorimetry (DSC) detects exothermic decomposition above 150°C, informing safe storage conditions .
Advanced: How can conflicting CAS registry numbers (e.g., 17741-63-8 vs. 57971-98-9) be resolved in literature?
Answer:
Discrepancies arise from tautomeric forms (e.g., tetrahydro vs. fully aromatic triphenodioxazine cores). Resolve via:
- Synthetic route analysis : Verify substituent positions (e.g., 5a,6,12a,13-tetrahydro vs. planar structures) using NMR and X-ray data .
- Regulatory cross-check : GB9685-2008 lists CAS 17741-63-8 for the pigment form, while 57971-98-9 corresponds to a reduced intermediate .
Advanced: What methodologies assess the compound’s stability under thermal and solvent exposure?
Answer:
- Thermogravimetric analysis (TGA) : Quantifies weight loss above 200°C, correlating with acetyl/ethoxy group degradation .
- Accelerated aging : Expose polymer blends to 60°C/75% RH for 1,000 hours; monitor colorfastness via CIELAB metrics .
- Solvent compatibility : Test solubility in dichloromethane and acetonitrile (common in synthesis) using dynamic light scattering (DLS) to detect aggregation .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- HPLC-MS interference : Triphenodioxazine’s UV absorbance overlaps with byproducts (e.g., deacetylated derivatives). Use a C18 column with gradient elution (0.1% formic acid/acetonitrile) for separation .
- Elemental analysis : Discrepancies in nitrogen content (>12% theoretical) may indicate incomplete acetylation; validate via combustion analysis .
Advanced: How to address contradictions in purity assessments across studies?
Answer:
- Cross-validation : Combine HPLC (for organic impurities) with inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals .
- Batch variability : Compare synthetic lots using FT-IR to detect residual sodium pivalate (common catalyst in amidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
